
2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol is an organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a couple of hours . The product is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the piperazine ring.
科学的研究の応用
2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of both a piperazine and pyridine ring. This combination of structural features can confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC名 |
2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C13H21N3O/c1-2-15-6-8-16(9-7-15)13-4-3-12(5-10-17)11-14-13/h3-4,11,17H,2,5-10H2,1H3 |
InChIキー |
FASGEISGQDRAKZ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


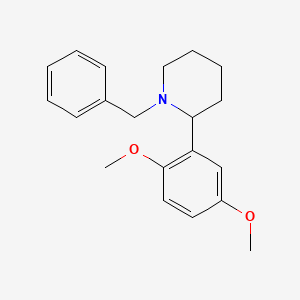
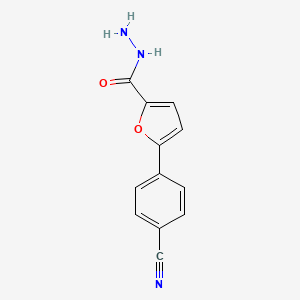

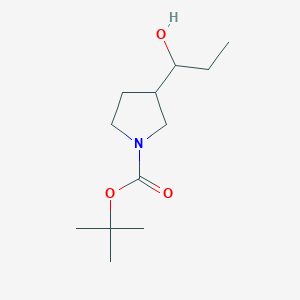
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
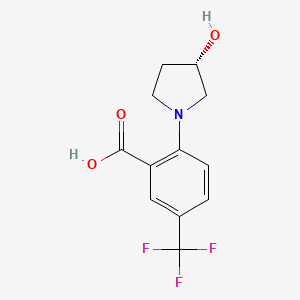
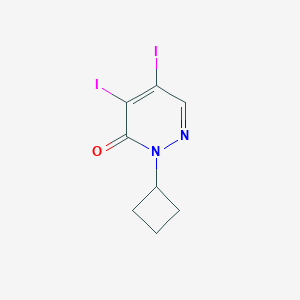
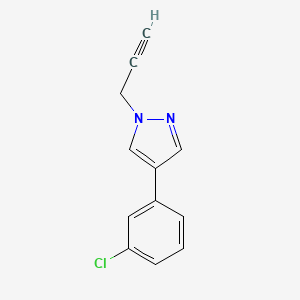
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)
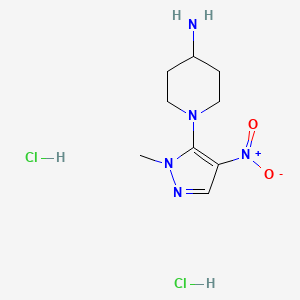

![1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11791940.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)

